
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C10H18O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol can be synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring, which is then further reacted with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Forms cyclohexyl dioxolane ketone.
Reduction: Yields cyclohexyl dioxolane alcohol.
Substitution: Produces various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-1,3-dioxolan-4-yl)methanol: Similar structure but with a methyl group instead of a cyclohexyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Contains two methyl groups instead of a cyclohexyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
188678-38-8 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(2-cyclohexyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H18O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |
Clave InChI |
ACCUFFZLBSXRTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2OCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
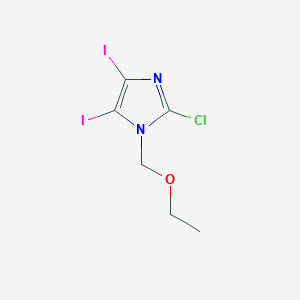
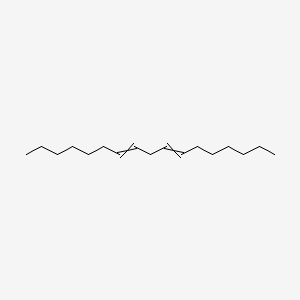
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
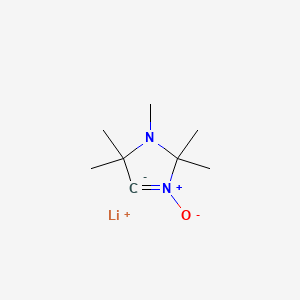

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)

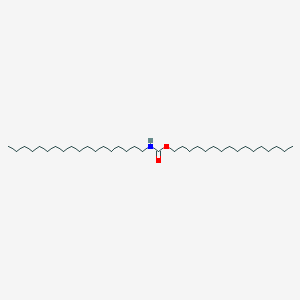
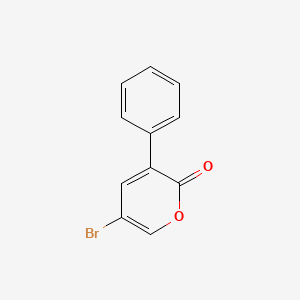
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)

